N-[1-(4-fluoro-3-methoxyphenyl)ethyl]-1-(2-fluorophenyl)pyrazole-3-carboxamide
Description
N-[1-(4-fluoro-3-methoxyphenyl)ethyl]-1-(2-fluorophenyl)pyrazole-3-carboxamide is a synthetic organic compound characterized by its unique chemical structure, which includes fluorinated aromatic rings and a pyrazole core. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Properties
IUPAC Name |
N-[1-(4-fluoro-3-methoxyphenyl)ethyl]-1-(2-fluorophenyl)pyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17F2N3O2/c1-12(13-7-8-15(21)18(11-13)26-2)22-19(25)16-9-10-24(23-16)17-6-4-3-5-14(17)20/h3-12H,1-2H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIDVZGNEVKTVEK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=C(C=C1)F)OC)NC(=O)C2=NN(C=C2)C3=CC=CC=C3F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17F2N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(4-fluoro-3-methoxyphenyl)ethyl]-1-(2-fluorophenyl)pyrazole-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the pyrazole core: This can be achieved through the condensation of hydrazine with a 1,3-diketone or β-keto ester.
Introduction of the fluorinated aromatic rings: This step involves the coupling of the pyrazole core with fluorinated aromatic compounds using palladium-catalyzed cross-coupling reactions such as Suzuki or Heck reactions.
Amidation: The final step involves the formation of the carboxamide group through the reaction of the pyrazole derivative with an appropriate amine under dehydrating conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the employment of robust catalysts to ensure high yields and purity.
Chemical Reactions Analysis
Types of Reactions
N-[1-(4-fluoro-3-methoxyphenyl)ethyl]-1-(2-fluorophenyl)pyrazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: Halogen atoms on the aromatic rings can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base like sodium hydride (NaH).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield a carboxylic acid, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
N-[1-(4-fluoro-3-methoxyphenyl)ethyl]-1-(2-fluorophenyl)pyrazole-3-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the development of novel materials with specific properties, such as fluorinated polymers.
Mechanism of Action
The mechanism of action of N-[1-(4-fluoro-3-methoxyphenyl)ethyl]-1-(2-fluorophenyl)pyrazole-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s fluorinated aromatic rings and pyrazole core allow it to bind with high affinity to these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-[1-(4-fluorophenyl)ethyl]-1-(2-fluorophenyl)pyrazole-3-carboxamide
- N-[1-(4-methoxyphenyl)ethyl]-1-(2-fluorophenyl)pyrazole-3-carboxamide
- N-[1-(4-chloro-3-methoxyphenyl)ethyl]-1-(2-fluorophenyl)pyrazole-3-carboxamide
Uniqueness
N-[1-(4-fluoro-3-methoxyphenyl)ethyl]-1-(2-fluorophenyl)pyrazole-3-carboxamide is unique due to the presence of both fluorine and methoxy groups on the aromatic rings, which can significantly influence its chemical reactivity and biological activity. These substituents can enhance the compound’s stability, lipophilicity, and ability to interact with specific biological targets, making it a valuable compound for research and development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
